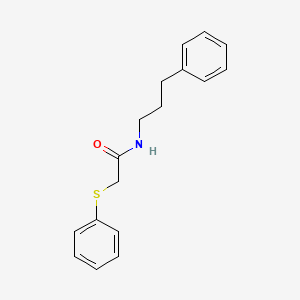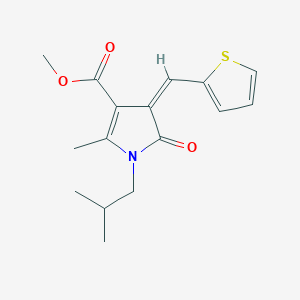
2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide
説明
2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide acts as a selective inhibitor of HDAC6, which is a class IIb HDAC. HDAC6 has been found to be involved in various cellular processes, including cell migration, protein degradation, and microtubule dynamics. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and inhibits cell migration. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to improve cognitive function and protect against neurodegeneration in animal models.
実験室実験の利点と制限
One of the advantages of using 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in lab experiments is its specificity towards HDAC6, which allows for the selective inhibition of this enzyme. This can help in studying the role of HDAC6 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide. One of the areas of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. The selective inhibition of HDAC6 by this compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. The development of more potent and selective HDAC6 inhibitors and the investigation of the therapeutic potential of this compound in various diseases are some of the future directions for research on this compound.
科学的研究の応用
2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been found to be effective in treating various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
1-(butanoylamino)-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-5-12(17)15-16-13(20)14-10-7-6-9(18-2)8-11(10)19-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFFHDJJVULRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4847831.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847854.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4847881.png)
![N-1-adamantyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847885.png)
![methyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4847890.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)